1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide
Overview
Description
1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide is an organic compound that features a fluorinated phenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 2-fluoroaniline with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonamide group. The general reaction scheme is as follows:
2-fluoroaniline+dimethylsulfamoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Oxidation: Sulfonic acids.
Reduction: Amines.
Scientific Research Applications
1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N,N-dimethylmethanesulfonamide
- 1-(2-bromophenyl)-N,N-dimethylmethanesulfonamide
- 1-(2-iodophenyl)-N,N-dimethylmethanesulfonamide
Uniqueness
1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom also improves the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-11(2)14(12,13)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTABHCRUOYHBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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